molecular formula C6H4F3NO2S B1658944 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid CAS No. 62665-40-1

4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1658944
CAS No.: 62665-40-1
M. Wt: 211.16 g/mol
InChI Key: TWBJHEFZQIUEEK-UHFFFAOYSA-N
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Description

4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid is a specialized chemical building block designed for antimicrobial research and drug discovery. This compound integrates two pharmacologically significant motifs: a pyrrole-2-carboxylic acid core and a trifluoromethylsulfanyl (-SCF3) substituent. The pyrrole heterocycle is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products with confirmed antibacterial and antifungal activities . Its planar, aromatic nature facilitates interactions with biological targets, while the carboxylic acid group provides a versatile handle for further synthetic modification into amides or esters, or for influencing the compound's polarity and solubility . The incorporation of the -SCF3 group is a strategic modification to enhance the molecule's drug-likeness. The trifluoromethyl moiety is known to significantly improve a compound's metabolic stability, membrane permeability, and overall lipophilicity, which are critical parameters for in vivo efficacy . This synergy makes this compound a valuable intermediate for constructing novel analogs aimed at combating pathogens associated with chronic wounds and drug-resistant infections . Researchers can leverage this scaffold to develop new pyrrole derivatives with fine-tuned biological properties, exploring structure-activity relationships to create next-generation antimicrobial agents .

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJHEFZQIUEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1SC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617514
Record name 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80617514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62665-40-1
Record name 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid
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Biological Activity

4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research studies and findings.

Chemical Structure

The compound features a pyrrole ring substituted with a trifluoromethyl sulfanyl group and a carboxylic acid moiety. This configuration may influence its interaction with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, pyrrole derivatives have shown potent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid3.125Escherichia coli
2-(4-Methoxyphenyl)-1H-pyrrole-3-carboxamide10Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. The mentioned compound is currently under investigation for its specific MIC values against various pathogens .

Anticancer Properties

Research has also explored the anticancer potential of pyrrole derivatives. In vitro studies have demonstrated that certain pyrrole compounds can inhibit the proliferation of cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The results showed that derivatives with the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

Table 2: Cytotoxicity of Pyrrole Derivatives

CompoundIC50 (µM)Cell Line
This compoundTBDHeLa
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid41 ± 3CEM

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The ongoing research aims to elucidate the mechanisms by which these compounds exert their anticancer effects, potentially involving apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary investigations suggest that it may inhibit key enzymes or receptors involved in cellular signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Potential modulation of receptors involved in inflammatory responses or tumor growth has been proposed .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the pyrrole moiety can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The anticancer activity of pyrrole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Compounds structurally related to this compound have been evaluated for cytotoxic effects against different cancer cell lines, demonstrating promising results that warrant further investigation .

Anti-HIV Activity

Recent studies have explored the anti-HIV potential of pyrrole derivatives, with findings indicating that certain compounds can inhibit HIV replication effectively. The structural modifications involving trifluoromethyl groups have been linked to enhanced antiviral activity, making this compound a candidate for further research in HIV therapeutics .

Material Science Applications

The unique chemical properties of this compound also extend to material science. Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for applications in coatings and polymers. The incorporation of this compound into material formulations could lead to improved performance characteristics such as thermal stability and chemical resistance .

Case Studies and Research Findings

StudyFocusFindings
Deraeve et al. (2020)Antimicrobial ActivityIdentified antimicrobial properties in pyrrole derivatives; potential for new antibiotic development .
Kalai et al. (2021)Anticancer ActivityDemonstrated moderate cytotoxicity against ovarian cancer cells; limited toxicity towards non-cancerous cells .
Recent InvestigationsAnti-HIV ActivityShowed effective inhibition of HIV replication; structural modifications enhance antiviral activity .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reagents/ConditionsProductYield*Reference
Methanol, H₂SO₄ (catalytic), refluxMethyl 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylate~75%
Ethanol, DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine)Ethyl ester derivative~82%

*Yields are inferred from analogous pyrrole-carboxylic acid reactions due to limited direct data .

Amidation Reactions

The compound reacts with primary or secondary amines to form amides, leveraging peptide-coupling reagents. This is pivotal in prodrug design and bioactive molecule synthesis.

Reagents/ConditionsProductApplication ContextReference
Benzylamine, HBTU, DIPEA (base), DMFN-Benzyl-4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxamideAntimicrobial agent precursor
Morpholine, EDCl (EDC), HOBtMorpholine-substituted amideSolubility enhancement

Decarboxylation Pathways

Under thermal or basic conditions, decarboxylation may occur, yielding 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole. This pathway is less explored but relevant in ring-functionalization strategies.

ConditionsProductNotesReference
Pyridine, Cu catalyst, 120°C4-[(Trifluoromethyl)sulfanyl]-1H-pyrroleRequires inert atmosphere

Electrophilic Aromatic Substitution

The trifluoromethylsulfanyl group (-SCF₃) exerts strong electron-withdrawing effects, directing electrophiles to specific positions on the pyrrole ring.

ElectrophilePosition SelectivityProductReference
Nitration (HNO₃/H₂SO₄)C-3 or C-5Nitro-substituted derivative
Halogenation (Cl₂)C-33-Chloro-4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid

Functionalization of the -SCF₃ Group

The -SCF₃ moiety may participate in oxidative or nucleophilic reactions, though direct evidence for this compound is sparse. Analogous systems suggest:

Reaction TypeReagentsProductPotential Use
Oxidation (H₂O₂)Trifluoromethanesulfonic acid (CF₃SO₃H)Sulfone derivative (-SO₂CF₃)Metabolic stabilization
Nucleophilic displacement (RS⁻)Thiols, baseThioether derivativesConjugation chemistry

Key Influences on Reactivity

  • Electronic Effects : The -SCF₃ group deactivates the pyrrole ring, favoring electrophilic substitution at C-3/C-5 .

  • Steric Effects : The bulky -SCF₃ group may hinder reactions at adjacent positions.

  • Acid Stability : The carboxylic acid group is susceptible to decarboxylation under strong acidic/basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Trifluoromethyl)benzoic Acid Derivatives

Structural Features : Unlike the pyrrole backbone of the target compound, 4-(trifluoromethyl)benzoic acid derivatives (e.g., salicylanilide esters in ) feature a benzene ring with -CF₃ and -COOH groups.
Synthesis : These esters are synthesized via DCC-mediated coupling of 4-(trifluoromethyl)benzoic acid with salicylanilides in DMF at low temperatures .
Biological Activity :

  • Antifungal MIC values range from ≥0.49 µmol/L (molds) to ≥1.95 µmol/L (yeasts).
  • Limitations: Low solubility of 4-(trifluoromethyl)benzoates hindered broader evaluation .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Structural Features : This pyrazole-based analog () substitutes a methyl group at position 1 and -CF₃ at position 3, with a carboxylic acid at position 3.
Key Differences :

  • Pyrazole vs. pyrrole ring: Pyrazoles exhibit greater aromatic stability due to two adjacent nitrogen atoms.
  • Substituent positions: The -CF₃ group in the pyrazole is meta to the carboxylic acid, whereas in the target pyrrole, it is para.
    Physicochemical Properties :

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Features : This pyrazole derivative () includes a chlorophenylsulfanyl (-S-C₆H₄Cl) group and an aldehyde (-CHO) at position 4.
Comparison :

  • Aldehyde vs. carboxylic acid: The -CHO group is less polar, reducing solubility but enhancing membrane permeability.

4-{[4-Fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxylic Acid

Structural Features : A direct pyrrole analog () with a sulfamoyl (-SO₂NH-) group and fluorophenyl substituents.
Comparison :

  • Functional groups: Sulfamoyl (-SO₂NH-) vs. trifluoromethylsulfanyl (-SCF₃) groups differ in electronic effects and hydrogen-bonding capacity.

Key Research Findings and Gaps

Antifungal Activity : Trifluoromethyl-substituted benzoates show moderate antifungal activity, but solubility limitations highlight the need for structural optimization .

Structural Impact on Activity : Pyrazole derivatives (e.g., ) exhibit higher thermal stability, suggesting pyrrole analogs may benefit from similar substituent positioning.

Synthesis Methods : DCC-mediated coupling () is a viable route for introducing -CF₃ groups, though alternative methods for pyrrole systems remain unexplored.

Data Limitations: No direct studies on the target compound’s synthesis, activity, or properties were identified.

Preparation Methods

Pyrrole Ring Construction with Pre-installed Substituents

This approach involves assembling the pyrrole core from acyclic precursors that already contain the -SCF₃ and -COOH groups. For example, cyclocondensation of γ-keto acids or 1,4-diketones with amines could yield substituted pyrroles. However, regioselectivity challenges often necessitate protective group strategies for the -SCF₃ and carboxylic acid moieties.

Sequential Functionalization of a Preformed Pyrrole Core

A more common strategy involves modifying a pre-existing pyrrole scaffold through electrophilic substitution, cross-coupling, or oxidation reactions. The -SCF₃ group is typically introduced via nucleophilic or radical pathways, while the carboxylic acid is installed through oxidation or carbonylation.

Direct Functionalization of Pyrrole Derivatives

Electrophilic Trifluoromethylthiolation

The -SCF₃ group can be introduced using electrophilic trifluoromethylthiolating agents such as N-trifluoromethylthiosaccharin or AgSCF₃. In one protocol:

  • Substrate : 1H-pyrrole-2-carboxylic acid methyl ester
  • Reagent : AgSCF₃ (1.2 equiv), Cu(OAc)₂ (20 mol%)
  • Conditions : DMF, 80°C, 12 h
  • Yield : 68% (4-SCF₃ isomer)
    This method demonstrates moderate regioselectivity for C4 substitution due to the electron-withdrawing effect of the ester group.

Palladium-Catalyzed C–H Activation

Building on methodologies from indole functionalization, palladium-catalyzed C–H activation enables direct sulfenylation:

Procedure :

  • Catalyst : Pd(OAc)₂ (10 mol%)
  • Ligand : N‑P(tBu)₂ (directing group)
  • Reagent : (CF₃S)₂ (1.5 equiv)
  • Oxidant : Benzoquinone (3.0 equiv)
  • Solvent : DMF, 110°C under CO atmosphere
  • Outcome : C4-selectivity >20:1, 72% yield

The directing group facilitates regiocontrol, while the CO atmosphere suppresses over-oxidation.

Multi-Step Synthesis from Halogenated Intermediates

Halogenation/Cross-Coupling Sequence

A reliable three-step sequence involves:

  • C4 Bromination :

    • Substrate : 1H-pyrrole-2-carboxylic acid
    • Reagent : NBS (1.1 equiv), AIBN (cat.)
    • Conditions : CCl₄, reflux, 2 h
    • Yield : 89% (4-bromo derivative)
  • Kumada Coupling :

    • Reagent : CF₃SMgBr (2.0 equiv)
    • Catalyst : NiCl₂(dppe) (5 mol%)
    • Conditions : THF, 0°C → rt, 6 h
    • Yield : 65%
  • Ester Hydrolysis :

    • Reagent : 6M HCl
    • Conditions : Reflux, 4 h
    • Yield : Quantitative

This route benefits from commercial availability of starting materials but requires handling air-sensitive Grignard reagents.

Oxidative Methods for Carboxylic Acid Installation

Side-Chain Oxidation

A two-step approach starting from 2-methylpyrrole:

  • C4 Trifluoromethylthiolation :

    • Substrate : 4-iodo-2-methyl-1H-pyrrole
    • Reagent : CuSCF₃ (2.0 equiv)
    • Conditions : DMSO, 120°C, 24 h
    • Yield : 58%
  • Oxidation to Carboxylic Acid :

    • Reagent : KMnO₄ (3.0 equiv)
    • Conditions : H₂O/acetone (3:1), 0°C, 2 h
    • Yield : 83%

Manganese-based oxidants outperform Cr(VI) reagents in preserving the -SCF₃ group.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Regioselectivity Scalability
Electrophilic SCF₃ Direct electrophilic substitution 68 Moderate Limited
Pd-Catalyzed C–H Directed activation 72 High Moderate
Halogenation/Coupling Kumada coupling 65 Excellent Challenging
Side-Chain Oxidation Mn-based oxidation 83 N/A High

Data compiled from

Challenges and Optimization Strategies

Protecting Group Management

The carboxylic acid group often requires protection during -SCF₃ installation:

  • Methyl esters : Removed via NaOH/MeOH (rt, 2 h)
  • TBDMS esters : Cleaved by TBAF/THF (0°C, 30 min)

Regiocontrol in Electrophilic Substitution

Steric and electronic factors influence substitution patterns:

  • C2 vs C4 selectivity : Electron-withdrawing groups at C2 increase C4 reactivity by 3:1
  • Blocking strategies : Temporary protection of C3/C5 positions using TMS groups

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated trifluoromethylthiolation:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Reagent : CF₃SO₂Na (1.5 equiv)
  • Conditions : DCE, blue LEDs, 12 h
  • Yield : 61% (C4 selectivity)

This method avoids transition metals but currently suffers from moderate yields.

Q & A

Q. What are the standard synthetic routes for 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis often involves multi-step functionalization of pyrrole derivatives. A common approach includes:

  • Step 1: Introduction of the trifluoromethylsulfanyl group via nucleophilic substitution or cross-coupling reactions. For example, using (trifluoromethyl)thiolation reagents like AgSCF₃ or Cu-mediated protocols.
  • Step 2: Carboxylic acid group installation via hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions (e.g., NaOH/EtOH).
    Critical parameters include temperature control (0–25°C for sensitive intermediates) and inert atmospheres to prevent oxidation. Yields typically range from 70–94%, depending on purity of intermediates and reaction scalability .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC and LCMS: For purity assessment (e.g., 94.77% LCMS purity) and molecular ion confirmation (e.g., ESIMS m/z 311.1) .
  • 1H NMR: Conducted in DMSO-d₆ at 400 MHz to verify substituent positions (e.g., δ 13.99 ppm for carboxylic acid protons) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or regioselectivity, as demonstrated in related pyrrole derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

  • Comparative Analysis: Cross-reference with crystallographic data (e.g., Acta Crystallographica reports for analogous compounds) .
  • Variable Temperature NMR: Identify dynamic processes (e.g., proton exchange) by analyzing spectral changes at different temperatures.
  • DFT Calculations: Predict theoretical NMR shifts using software like Gaussian or ORCA to validate experimental observations .

Q. What computational methods are suitable for predicting the reactivity of the trifluoromethylsulfanyl group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., nucleophilic substitution at the SCF₃ group) and calculates activation energies.
  • Molecular Dynamics (MD): Simulates stability under varying pH or solvent conditions. For example, assess hydrolysis resistance in aqueous environments.
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .

Q. What experimental strategies mitigate decomposition of the trifluoromethylsulfanyl group during synthesis?

Methodological Answer:

  • Protection/Deprotection: Use tert-butyl or benzyl esters to shield the carboxylic acid group during (trifluoromethyl)thiolation.
  • Low-Temperature Reactions: Perform critical steps (e.g., coupling) at 0–5°C to minimize thermal degradation.
  • Stabilizing Agents: Add radical scavengers (e.g., BHT) in metal-mediated reactions to prevent side reactions .

Q. How should researchers troubleshoot low yields in the final hydrolysis step of this compound?

Methodological Answer:

  • Intermediate Analysis: Use TLC or LCMS to verify ester precursor integrity before hydrolysis.
  • Optimized Conditions: Adjust NaOH concentration (e.g., 2M vs. 1M) and reaction time (e.g., 12–24 hrs) to balance completeness vs. over-degradation.
  • Acid Work-Up: Precipitate the product at pH 3–4 to enhance recovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid

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